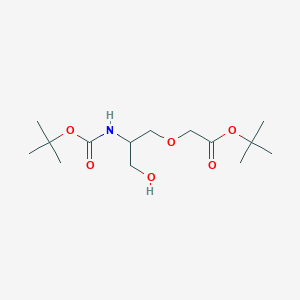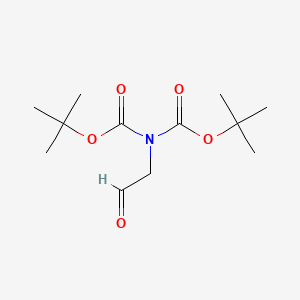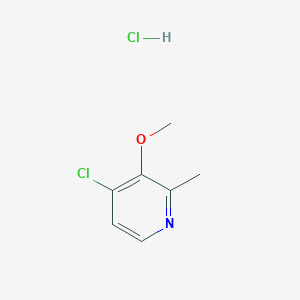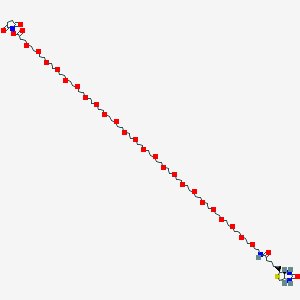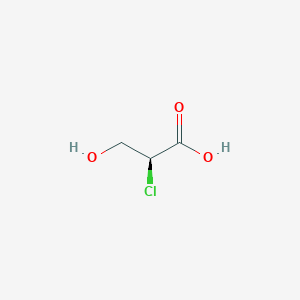
(s)-2-Chloro-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Chloro-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of propanoic acid, where a chlorine atom and a hydroxyl group are attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
(s)-2-Chloro-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the chlorination of (s)-3-hydroxypropanoic acid using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-chlorination and to maintain the integrity of the hydroxyl group.
Another method involves the asymmetric reduction of 2-chloro-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as dehydrogenases and reductases are used to catalyze the reduction of 2-chloro-3-oxopropanoic acid to the desired product. These biocatalytic methods are preferred due to their high specificity, mild reaction conditions, and environmentally friendly nature.
化学反应分析
Types of Reactions
(s)-2-Chloro-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chloro-3-oxopropanoic acid.
Reduction: The compound can be reduced to 2-chloropropanoic acid by removing the hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: 2-chloro-3-oxopropanoic acid.
Reduction: 2-chloropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(s)-2-Chloro-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (s)-2-Chloro-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and chlorine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor, modulating the activity of the enzyme.
相似化合物的比较
Similar Compounds
2-Chloro-3-oxopropanoic acid: Similar in structure but lacks the hydroxyl group.
2-Chloropropanoic acid: Similar but lacks the hydroxyl group and is not chiral.
3-Hydroxypropanoic acid: Similar but lacks the chlorine atom.
Uniqueness
(s)-2-Chloro-3-hydroxypropanoic acid is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows for diverse chemical reactivity and specificity in biological interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2S)-2-chloro-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMZBZGINHHJR-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride](/img/structure/B8027522.png)
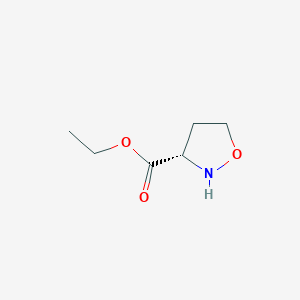
![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)
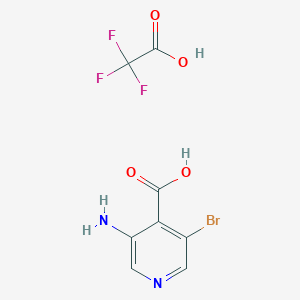
![8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027555.png)

![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)
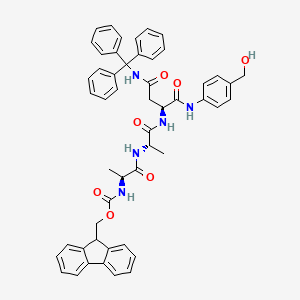
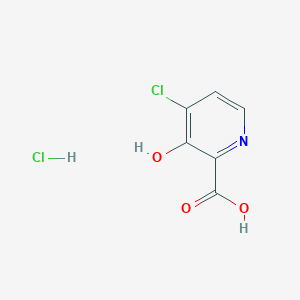
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)
